Ghrelin, an endogenous ligand for the growth hormone secretagogue receptor, is synthesized principally in the stomach. It stimulates food intake and transduces signals to hypothalamic regulatory nuclei that control energy homeostasis. It is a peptide of 28 amino acids, in which the serine 3 residue is n-octanoylated, which is necessary for biological activity.
Ghrelin is a 28-membered appetite-stimulating polypeptide consisting of Gly, Ser, Ser(octanoyl), Phe, Leu, Ser, Pro, Glu, His, Gln, Arg, Val, Gln, Gln, Arg, Lys, Glu, Ser, Lys, Lys, Pro, Pro, Ala, Lys, Leu, Gln, Pro and Arg residues joined in sequence. The O-n-octanoylation of the side-chain hydroxy group of serine-3 (Ser3) is essential for ghrelin's activity. It has a role as an appetite enhancer, an apoptosis inducer, an antineoplastic agent, an antiatherogenic agent and a human metabolite. It is a polypeptide and a peptide hormone.
Ghrelin Acetate
CAS No.: 258279-04-8
Cat. No.: VC21341156
Molecular Formula: C149H249N47O42
Molecular Weight: 3370.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 258279-04-8 |
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Molecular Formula | C149H249N47O42 |
Molecular Weight | 3370.9 g/mol |
IUPAC Name | (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-118(209)238-78-106(191-135(225)103(75-197)171-115(204)73-154)137(227)187-101(71-84-32-14-13-15-33-84)133(223)186-100(70-81(4)5)132(222)190-105(77-199)144(234)194-66-29-42-108(194)139(229)180-95(51-57-117(207)208)128(218)188-102(72-85-74-165-79-169-85)134(224)179-92(47-53-112(156)201)126(216)175-90(39-26-63-167-148(161)162)130(220)192-119(82(6)7)141(231)181-93(48-54-113(157)202)127(217)177-91(46-52-111(155)200)125(215)174-89(38-25-62-166-147(159)160)122(212)173-87(35-18-22-59-151)121(211)178-94(50-56-116(205)206)129(219)189-104(76-198)136(226)176-88(36-19-23-60-152)123(213)182-96(37-20-24-61-153)142(232)196-68-31-44-110(196)145(235)195-67-30-41-107(195)138(228)170-83(8)120(210)172-86(34-17-21-58-150)124(214)185-99(69-80(2)3)131(221)183-97(49-55-114(158)203)143(233)193-65-28-43-109(193)140(230)184-98(146(236)237)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-199H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,203)(H,165,169)(H,170,228)(H,171,204)(H,172,210)(H,173,212)(H,174,215)(H,175,216)(H,176,226)(H,177,217)(H,178,211)(H,179,224)(H,180,229)(H,181,231)(H,182,213)(H,183,221)(H,184,230)(H,185,214)(H,186,223)(H,187,227)(H,188,218)(H,189,219)(H,190,222)(H,191,225)(H,192,220)(H,205,206)(H,207,208)(H,236,237)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168)/t83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-/m0/s1 |
Standard InChI Key | GNKDKYIHGQKHHM-RJKLHVOGSA-N |
Isomeric SMILES | CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
SMILES | CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Canonical SMILES | CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Molecular Structure and Chemical Properties
Ghrelin Acetate is a peptide hormone with a complex molecular structure. It consists of 28 amino acids with a unique post-translational modification - an octanoyl group attached to the serine residue at position 3, which is essential for its biological activity . The peptide has a molecular weight of 3370.9 g/mol and follows the amino acid sequence GSXFLSPEHQRVQQRKESKKPPAKLQPR, where 'X' represents the modified serine residue .
Chemical Identification and Nomenclature
These physical-chemical properties highlight the complex nature of Ghrelin Acetate. The highly negative XLogP3-AA value (-18.3) indicates its hydrophilic nature, while the large number of hydrogen bond donors (48) and acceptors (51) suggests extensive potential for interactions with other biological molecules and water . The significant number of rotatable bonds (121) demonstrates the molecule's conformational flexibility, which may be important for its biological functions .
Biological Significance and Function
Ghrelin Acetate is primarily known for its role as an orexigenic peptide that stimulates appetite and growth hormone release . Its biological activity is intricately connected to its unique structural features.
Physiological Roles
As a peptide hormone predominantly secreted from the stomach, Ghrelin Acetate plays significant roles in multiple physiological processes . Research has demonstrated its involvement in:
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Stimulation of appetite and food intake
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Regulation of growth hormone secretion
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Energy homeostasis
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Metabolism regulation
The octanoyl modification at Ser3 is particularly crucial for its biological activity, especially for growth hormone-releasing functions . This post-translational modification distinguishes active ghrelin from its desacyl form and enables specific receptor binding and downstream signaling pathways.
Receptor Interactions and Signaling
Ghrelin Acetate functions primarily through interactions with the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor expressed in various tissues. The binding triggers multiple intracellular signaling cascades that ultimately lead to its physiological effects, including increased appetite and growth hormone release. The octanoyl modification is essential for this receptor interaction, highlighting the importance of this structural feature.
Synthesis Methods
Due to its complex structure and post-translational modifications, Ghrelin Acetate production presents unique challenges that have been addressed through various approaches.
Chemical Synthesis
For medium-scale production (up to hundreds of milligrams), established Fmoc chemistry for solid-phase synthesis enables an efficient procedure for synthesizing Ghrelin Acetate . This approach allows for precise control over the incorporation of the octanoyl modification at the Ser3 position, ensuring the production of biologically active peptide. The chemical synthesis pathway utilizes protected amino acids and sequential coupling reactions to build the peptide chain from C-terminus to N-terminus on a solid support .
Semisynthesis Method
For larger scale preparation (more than grams), a semisynthesis method has been developed . This approach involves:
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Chemical synthesis of O-acylated ghrelin(1-7) fragment
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Recombinant expression of ghrelin(8-28) fragment
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Coupling of these fragments to form the complete ghrelin molecule
This hybrid approach overcomes the limitations of purely recombinant methods, which cannot easily incorporate the essential O-acyl modification at Ser3 . The semisynthesis strategy combines the advantages of chemical synthesis (precise incorporation of modifications) with the scalability and cost-effectiveness of recombinant expression.
Research Applications
Ghrelin Acetate has been the subject of extensive research due to its significant physiological roles and potential therapeutic applications.
Investigational Uses
Research applications of Ghrelin Acetate include studies on:
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Appetite regulation and feeding behavior
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Growth hormone secretion mechanisms
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Energy metabolism and homeostasis
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Potential therapeutic interventions for metabolic disorders
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Interactions with other hormonal systems
The availability of synthetic Ghrelin Acetate has facilitated these investigations, allowing researchers to study the peptide's structure-function relationships and physiological effects in various experimental models.
Current Research Developments
Research on Ghrelin Acetate continues to evolve, with scientists exploring its broader physiological roles and potential applications in medicine and biotechnology.
Recent Advances
Recent research has expanded our understanding of Ghrelin Acetate beyond its classic roles in appetite and growth hormone regulation. Emerging findings suggest potential involvement in:
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Cognitive functions and neuroprotection
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Stress responses and adaptation
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Cardiovascular regulation
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Immune system modulation
These broader functions highlight the complex and multifaceted nature of this peptide hormone and suggest new avenues for research and potential therapeutic applications.
Future Directions
Future research on Ghrelin Acetate is likely to focus on:
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Development of more efficient and scalable synthesis methods
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Design of synthetic analogs with enhanced stability or specificity
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Elucidation of detailed signaling mechanisms in various tissues
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Exploration of novel therapeutic applications
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Understanding of interactions with other hormonal and metabolic systems
These research directions aim to deepen our understanding of Ghrelin Acetate's biological functions and harness its potential for medical applications.
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